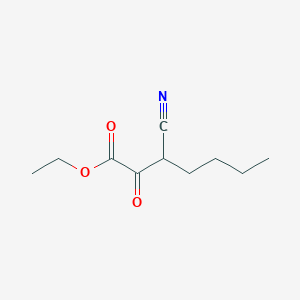

Ethyl 3-cyano-2-oxoheptanoate

Description

Structure

3D Structure

Properties

CAS No. |

61203-00-7 |

|---|---|

Molecular Formula |

C10H15NO3 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

ethyl 3-cyano-2-oxoheptanoate |

InChI |

InChI=1S/C10H15NO3/c1-3-5-6-8(7-11)9(12)10(13)14-4-2/h8H,3-6H2,1-2H3 |

InChI Key |

HQAZJRCDEWUPJX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C#N)C(=O)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Cyano 2 Oxoheptanoate and Analogous α Cyano β Keto Esters

Classic Condensation Reactions in α-Cyano Ester Synthesis

Condensation reactions are fundamental to the formation of carbon-carbon bonds, and they play a crucial role in the synthesis of α-cyano esters. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. wikipedia.org

Knoevenagel Condensation and its Variants for Related Unsaturated Cyano Esters

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and a powerful tool for carbon-carbon bond formation. wikipedia.orgresearchgate.net It involves the reaction of an active methylene (B1212753) compound, such as a cyanoacetate (B8463686) ester, with a carbonyl compound like an aldehyde or ketone. wikipedia.org This reaction is often catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without causing self-condensation of the carbonyl reactant. wikipedia.org

The base-catalyzed condensation of ethyl cyanoacetate with aldehydes or ketones is a widely employed method for synthesizing α,β-unsaturated cyano esters. wikipedia.orgresearchgate.net The reaction is initiated by the deprotonation of the α-carbon of the cyanoacetate ester by a base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of an α,β-unsaturated cyano ester. wikipedia.org Various catalysts and reaction conditions have been explored to optimize this process, including the use of piperidine (B6355638) in ethanol (B145695), microwave irradiation to enhance reaction rates, and environmentally friendly ionic liquids. tandfonline.comrsc.org

For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in the presence of piperidine yields a conjugated enone, demonstrating the versatility of this reaction. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent, particularly when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This can lead to concomitant decarboxylation. wikipedia.org

Table 1: Examples of Knoevenagel Condensation for the Synthesis of Unsaturated Cyano Esters

| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

| Aromatic Aldehydes | Malononitrile (B47326) or Ethyl Cyanoacetate | I2/K2CO3, room temperature | Alkylidene or Arylidene Malonates | researchgate.net |

| Aldehydes | Ethyl Cyanoacetate | P2O5, piperidine, chlorobenzene, microwave | Knoevenagel condensation products | tandfonline.com |

| Aldehydes | Ethyl Cyanoacetate | DABCO, hydroxy ionic liquid | Knoevenagel condensation products | rsc.org |

| 2-Hydroxybenzaldehydes | Ethyl Cyanoacetate or Malononitrile | Piperidine | 3-Cyano or 3-Carbethoxycoumarins | researchgate.net |

The α,β-unsaturated cyano esters produced via the Knoevenagel condensation can be further modified through hydrogenation of the olefinic double bond. wikipedia.org This reduction step is crucial for obtaining saturated cyano esters, which are also valuable synthetic intermediates. Asymmetric hydrogenation of unsaturated acids and esters is a key method for producing chiral carboxylic acid derivatives, which are prevalent in bioactive molecules. acs.orgnih.gov Various catalytic systems have been developed for this purpose, including those based on palladium, nickel, and ruthenium, which can achieve high levels of enantioselectivity. nih.govorganic-chemistry.orgorganic-chemistry.org For example, palladium on carbon (Pd/C) can be used with a catalyst poison like diphenylsulfide to selectively reduce the double bond without affecting other functional groups. organic-chemistry.org

Claisen Condensation Approaches for α-Keto Ester Scaffolds

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. openstax.org This reaction is particularly useful for synthesizing β-keto esters. openstax.orglibretexts.org The mechanism is similar to the aldol condensation, involving the formation of an ester enolate that acts as a nucleophile. openstax.org

A significant variation of the Claisen condensation for the synthesis of α-cyano-β-keto esters involves the reaction of an ester like ethyl acetate (B1210297) with diethyl oxalate (B1200264). pressbooks.pub In this mixed Claisen condensation, one of the ester components, in this case, diethyl oxalate, cannot form an enolate and thus acts solely as the electrophilic acceptor. pressbooks.pub Ethyl acetate, possessing acidic α-hydrogens, serves as the nucleophilic donor after being deprotonated by a base. pressbooks.pub This specific reaction yields a product that is an α-keto, γ-cyano ester derivative, demonstrating the utility of this method for creating complex molecular scaffolds. The use of a full equivalent of base is typically required to drive the reaction to completion, as the resulting β-keto ester is acidic and will be deprotonated by the base. openstax.orglibretexts.org

Table 2: Mixed Claisen Condensation Example

| Donor Ester | Acceptor Ester | Base | Expected Product Type | Reference |

| Ethyl Acetate | Diethyl Oxalate | Sodium Ethoxide | β-Keto Ester | pressbooks.pub |

Guareschi-Thorpe Reaction Mechanisms

The Guareschi-Thorpe reaction is a classical method for the synthesis of substituted pyridones. rsc.orgnih.gov It involves the condensation of a cyanoacetate ester with a β-dicarbonyl compound in the presence of ammonia (B1221849) or a primary amine. nih.gov The reaction proceeds through a series of steps, including a Knoevenagel-type condensation and an intramolecular cyclization. nih.gov

Recent advancements have focused on developing more environmentally friendly and efficient versions of this reaction. rsc.orgrsc.org For example, a three-component condensation of an alkyl cyanoacetate, a 1,3-dicarbonyl compound, and ammonium (B1175870) carbonate in an aqueous medium has been shown to produce hydroxy-cyanopyridines in high yields. rsc.orgrsc.orgresearchgate.net This method is advantageous due to its use of a green solvent, simple work-up, and the dual role of ammonium carbonate as both a nitrogen source and a reaction promoter. rsc.orgrsc.org The reaction mechanism involves the initial formation of an enamine from the dicarbonyl compound and ammonia, which then undergoes a Michael addition with the cyanoacetate. Subsequent cyclization and dehydration lead to the final pyridone product. researchgate.net The importance of these pyridone structures lies in their bioactivity and their role as intermediates in the synthesis of various pharmaceuticals. rsc.org

Advanced Chemical Synthesis Protocols

A number of advanced chemical synthesis protocols have been developed for the preparation of ethyl 3-cyano-2-oxoheptanoate and its analogs. These methods often involve multistep sequences that allow for the precise installation of the required functional groups.

Bromination-Cyanation Sequences for Introducing Cyano Groups

One common strategy for the synthesis of α-cyano-β-keto esters involves a two-step sequence of bromination followed by cyanation. The starting material is typically a β-keto ester.

The first step is the α-bromination of the β-keto ester. A variety of brominating agents can be employed, with a notable reagent being bromodimethylsulfonium bromide (BDMS). nih.govorganic-chemistry.org This reagent is favored for its ability to achieve regioselective α-monobromination with high yields, often at mild conditions such as 0-5 °C or room temperature. nih.govorganic-chemistry.org An advantage of using BDMS is that it often obviates the need for chromatographic purification and avoids the use of more hazardous molecular bromine. nih.govorganic-chemistry.org The reaction is typically performed without the need for an added base or Lewis acid catalyst. nih.govorganic-chemistry.org

Following the bromination, the resulting α-bromo-β-keto ester is then subjected to a cyanation reaction. This is a nucleophilic substitution where the bromide is displaced by a cyanide ion. This sequence provides a reliable method for the introduction of the cyano group at the α-position of the β-keto ester.

| Step | Reaction | Reagents | Key Features |

| 1 | α-Bromination | Bromodimethylsulfonium bromide (BDMS) | High regioselectivity for mono-bromination, mild reaction conditions, no catalyst needed. nih.govorganic-chemistry.org |

| 2 | Cyanation | Cyanide source (e.g., NaCN, KCN) | Nucleophilic substitution of bromide. |

Hydrocyanation Strategies for Nitrile Formation

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a double or triple bond, presents another important route to nitrile-containing compounds. organicreactions.org In the context of synthesizing precursors to α-cyano-β-keto esters, the conjugate addition of cyanide to α,β-unsaturated carbonyl compounds is particularly relevant. organicreactions.orgresearchgate.net

This reaction, a specific case of the Michael reaction, involves the 1,4-addition of a cyanide anion to an α,β-unsaturated ketone or ester. organicreactions.org The process is typically catalyzed by a base, and the reactive species is the cyanide anion (CN⁻). organicreactions.org A variety of cyanide sources can be used, including hydrogen cyanide itself, or salts like potassium cyanide (KCN) often in the presence of a proton source like acetic acid. organicreactions.org The reaction can also be facilitated by reagents like diethylaluminum cyanide. acs.org

The choice of substrate, reagent, and reaction conditions can influence the outcome, particularly regarding the competition between 1,2- and 1,4-addition. organicreactions.org However, for α,β-unsaturated carbonyls, the 1,4-adduct, a β-cyano ketone or ester, is generally the major product. organicreactions.org

More recent developments include electrophilic cyanation reactions. For instance, a hypervalent iodine benziodoxole-derived cyano reagent has been used for the direct electrophilic α-cyanation of β-keto esters. rsc.orgresearchgate.net This method is notable for its rapid reaction time (often within 10 minutes) and proceeding at room temperature without a catalyst. rsc.orgresearchgate.net

Diethyl Succinate-Based Synthetic Routes

Diethyl succinate (B1194679) is a versatile C4 building block that can be utilized in the synthesis of various organic compounds, including precursors for α-cyano-β-keto esters. wikipedia.orgorgsyn.org While direct routes from diethyl succinate to this compound are not commonly detailed, its derivatives can be key intermediates.

One of the characteristic reactions of diethyl succinate is the Stobbe condensation. wikipedia.org This reaction involves the condensation of diethyl succinate with a ketone or aldehyde in the presence of a strong base. The product is an alkylidenesuccinic acid or its ester. This intermediate, containing a double bond and an ester group, could then potentially be further functionalized.

Another relevant reaction is the Claisen condensation. The condensation of diethyl succinate with another ester, such as diethyl oxalate, can lead to the formation of more complex keto esters. wikipedia.org For instance, condensation with oxalate esters can be a step towards ketoglutaric acid. wikipedia.org These types of reactions demonstrate the utility of diethyl succinate in building the carbon skeleton that could be later modified to introduce the cyano group.

Strategic Protection and Deprotection of Functional Groups in Multistep Pathways

In the synthesis of complex molecules like this compound, which contains multiple reactive sites, the strategic use of protecting groups is often essential. libretexts.org Protecting groups are temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified.

Common functional groups that may require protection during the synthesis of β-keto esters and their derivatives include alcohols, amines, and carboxylic acids. libretexts.org

Examples of Protecting Groups:

Alcohols: Can be protected as benzyl (B1604629) (Bn) ethers, which are stable to many reaction conditions but can be removed by hydrogenolysis. libretexts.org

Amines: Often protected as carbamates, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. sigmaaldrich.comnih.gov These are generally stable but can be removed under specific acidic or hydrogenolysis conditions, respectively. sigmaaldrich.comnih.gov

Carboxylic Acids: Can be protected as esters, for example, benzyl esters or tert-butyl esters, which can be selectively cleaved later in the synthesis. libretexts.org

Transformation of Halo Hydroxyesters to Cyano Derivatives

The conversion of halo hydroxyesters to cyano derivatives represents a potential pathway for the synthesis of α-cyano-β-keto esters. This transformation typically involves a nucleophilic substitution reaction where a halide is displaced by a cyanide ion.

The starting halo hydroxyester would likely be an α-halo-β-hydroxy ester. The presence of the hydroxyl group can influence the reaction and may need to be considered in the reaction design, potentially requiring protection as mentioned in the previous section.

The reaction of 3-halo-2-cyano-2-hydroxypropanoates with nucleophiles has been studied, indicating the reactivity of such systems. researchgate.net While this specific example already contains a cyano group, the principles of nucleophilic substitution on related halo esters are applicable. The success of the cyanation step would depend on the nature of the halogen (iodide > bromide > chloride), the solvent, and the cyanide source used.

Biocatalytic and Chemoenzymatic Synthesis Approaches

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. georgiasouthern.edu Enzymes offer high selectivity (chemo-, regio-, and enantio-) and operate under mild reaction conditions. georgiasouthern.eduresearchgate.net

For the synthesis of α-cyano-β-keto esters and related compounds, several biocatalytic approaches are being explored. One area of interest is the use of enzymes for the enantioselective reduction of ketones, which can be a key step in producing chiral building blocks. georgiasouthern.edu Ketoreductases (KREDs), for example, are known to catalyze the reduction of ketones to alcohols with high enantiomeric excess. georgiasouthern.edu

Another relevant area is the biocatalytic synthesis of α-amino esters, which are structurally related to α-cyano esters. nih.govnih.gov Research has focused on developing nitrene transferase enzymes that can catalyze the amination of C-H bonds in carboxylic acid esters. nih.govnih.gov While this produces an amino group instead of a cyano group, it demonstrates the potential of enzymes to functionalize the α-position of esters.

The use of whole-cell biocatalysts, such as E. coli, is also a promising strategy. researchgate.net Whole cells can be used for the reduction of keto-acrylic compounds, offering a convenient and environmentally friendly method for these transformations. researchgate.net

While direct biocatalytic synthesis of this compound may not be widely established, the ongoing development of new enzymes and biocatalytic processes suggests that such methods could become increasingly important in the future.

| Approach | Enzyme/System | Transformation | Key Features |

| Asymmetric Reduction | Ketoreductases (KREDs) | Ketone to chiral alcohol | High enantioselectivity, mild conditions. georgiasouthern.edu |

| C-H Amination | Nitrene Transferases | Ester to α-amino ester | Direct functionalization of the α-position. nih.govnih.gov |

| Whole-Cell Biocatalysis | E. coli | Reduction of keto-acrylic compounds | Environmentally friendly, no need for isolated enzymes. researchgate.net |

Contemporary Process Innovations in Chemical Synthesis

Beyond biocatalysis, innovations in reaction engineering and process technology are transforming chemical synthesis, offering enhanced control, efficiency, and safety.

Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for hazardous reactions.

For the synthesis of cyano-keto esters, a continuous flow process can improve yield and efficiency while minimizing waste. A published method for a related compound, ethyl 6-cyano-2-oxohexanoate, involves a multi-step sequence in flow reactors. The process includes the reaction of tert-butyl acetate with a strong base in a first reactor (residence time 1–300 s, -40 to 0 °C), followed by reaction with a cyano-hydroxy ester in a second reactor (residence time 1–300 s, -15 to 10 °C), and subsequent acidification. Such "telescoped" processes, where multiple reaction steps are connected in sequence without isolating intermediates, maximize efficiency and are highly scalable. rsc.orgnih.gov

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, often leading to dramatic accelerations in reaction rates compared to conventional heating methods. This can reduce reaction times from many hours to just a few minutes, while often improving product yields and purity. nih.govresearchgate.net

The Knoevenagel condensation, a fundamental C-C bond-forming reaction used to synthesize α,β-unsaturated cyanoesters, is particularly amenable to microwave assistance. In one study, the condensation of various aldehydes with methyl cyanoacetate using triethylamine (B128534) as a catalyst was completed in 35 minutes under microwave irradiation, yielding products in 70-90% yields. researchgate.net Another report describes the condensation of isatins with cyanoacetic acid, achieving high yields (up to 98%) in just 5-10 minutes. nih.gov This rapid and efficient methodology is highly suitable for the synthesis of precursors to this compound, significantly improving the throughput of the synthetic process.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantage |

|---|---|---|---|

| Knoevenagel Condensation | 3–72 hours | 5–10 minutes | Drastic reduction in reaction time, high yields (up to 98%). nih.gov |

Multi-Component Reactions Utilizing Cyanoacetate Building Blocks

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. Ethyl cyanoacetate, with its activated methylene group, is a versatile building block in such reactions for the synthesis of a variety of carbocyclic and heterocyclic compounds. While direct multi-component synthesis of this compound is not widely documented, analogous α-cyano-β-keto esters can be synthesized through sequential one-pot reactions that embody the principles of MCRs, primarily through a tandem Knoevenagel condensation and subsequent oxidation.

The Knoevenagel condensation is a cornerstone of these synthetic strategies, involving the reaction of an aldehyde or ketone with an active methylene compound like ethyl cyanoacetate in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction typically yields an α,β-unsaturated cyanoester. For the synthesis of α-cyano-β-keto esters, this intermediate must undergo a subsequent oxidation step.

One-pot tandem approaches that combine Knoevenagel condensation with an aerobic oxidation step have been developed. For instance, a Ruthenium-based catalyst has been shown to effectively promote the tandem aerobic oxidation of benzyl alcohols to aldehydes, which then undergo Knoevenagel condensation with active methylene compounds like ethyl cyanoacetate. mdpi.com This method, while demonstrated for benzylidene derivatives, establishes a proof-of-concept for a one-pot oxidation-condensation sequence. The reactivity of the active methylene compound is crucial, with efficiency decreasing from malononitrile to ethyl cyanoacetate due to differences in acidity. mdpi.com

The general scheme for a tandem Knoevenagel condensation-oxidation reaction to produce α-cyano-β-keto esters from an aldehyde and ethyl cyanoacetate would involve two key steps within a single pot:

Knoevenagel Condensation: The aldehyde (in the case of this compound, this would be valeraldehyde) reacts with ethyl cyanoacetate in the presence of a catalyst to form an ethyl 2-cyano-3-pentylacrylate intermediate.

Oxidation: An oxidizing agent present in the reaction mixture then converts the carbon-carbon double bond of the intermediate into a ketone functionality at the β-position.

Various catalysts have been explored for the Knoevenagel condensation part of the sequence, including basic catalysts and Lewis acids. mdpi.com For the subsequent oxidation, a suitable oxidant that selectively targets the double bond without affecting other functional groups is required.

The following table summarizes representative conditions for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate, which is the initial and crucial step in the multi-component synthesis of the target class of compounds.

| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) |

| Benzaldehyde | Poly(4-vinylpyridine)/Al2O3-SiO2 | Water | 30 min | 98 |

| 4-Chlorobenzaldehyde | Boric Acid | Aqueous Ethanol | Not specified | High |

| Various Aromatic Aldehydes | [HyEtPy]Cl–H2O–DABCO | Water | 5-40 min | 83-99 |

This table presents data for the Knoevenagel condensation product, the α,β-unsaturated cyanoester, which is the precursor to the α-cyano-β-keto ester.

While a direct one-pot, three-component (aldehyde, ethyl cyanoacetate, oxidant) synthesis of this compound remains a specific target for further research, the existing methodologies for tandem oxidation-Knoevenagel condensations provide a clear and viable pathway for the synthesis of analogous α-cyano-β-keto esters. mdpi.com The development of new catalytic systems that can efficiently mediate both the condensation and oxidation steps in a single pot is an active area of investigation.

Reaction Mechanisms and Mechanistic Investigations

Electronic Structure and Reactivity Profiles of α-Cyano-β-Keto Ester Systems

The α-cyano-β-keto ester framework, as seen in Ethyl 3-cyano-2-oxoheptanoate, possesses a highly activated methylene (B1212753) (or methine) group. The α-carbon is positioned between three powerful electron-withdrawing groups: the ketone, the ester, and the nitrile. This electronic arrangement results in several key reactivity traits:

High Acidity of the α-Proton: The protons on the α-carbon of β-keto esters are notably acidic due to the resonance stabilization of the resulting enolate conjugate base. libretexts.org In the case of an α-cyano-β-keto ester, the additional cyano group further increases the acidity of the α-proton, facilitating its removal by even weak bases. wikipedia.org This enhanced acidity is crucial for its participation in a wide range of carbon-carbon bond-forming reactions.

Multiple Electrophilic and Nucleophilic Centers: The molecule features several reactive sites. The carbonyl carbons of the keto and ester groups are electrophilic and susceptible to attack by nucleophiles. Conversely, the deprotonated α-carbon forms a potent nucleophile (an enolate) that can attack various electrophiles. libretexts.orglibretexts.org

Susceptibility to Nucleophilic Attack: Theoretical studies using Density Functional Theory (DFT) on similar β-keto esters help in understanding their susceptibility to reactions with biological nucleophiles. mdpi.com Reactivity descriptors can predict which carbonyl carbon is more prone to nucleophilic attack. For instance, in a series of tert-butyl β-keto esters, the ester's carbonyl carbon was generally found to be more susceptible to nucleophilic attack, though this can be altered by substituents. mdpi.com

The reactivity profile can be influenced by steric and electronic factors of substituents. For example, in the enzymatic reduction of ketones, the presence and position of functional groups like nitriles and esters dramatically affect enzyme activity. rsc.org α-keto esters often serve as better substrates for certain alcohol dehydrogenases compared to their β-keto ester counterparts, possibly due to favorable hydrogen bonding interactions in the transition state. rsc.org

Nucleophilic Reactivity of the Cyano Group in Chemical Transformations

While the cyano group is strongly electron-withdrawing and its carbon atom is typically electrophilic, the nitrogen atom's lone pair of electrons allows it to act as a nucleophile under certain conditions. However, in the context of α-cyano-β-keto esters, the most prominent role of the cyano group is to activate the α-carbon. Direct nucleophilic participation of the cyano group itself is less common but can be observed in specific transformations such as:

Intramolecular Cyclizations: The nitrogen of the nitrile can act as an internal nucleophile, attacking an electrophilic center within the same molecule to form heterocyclic rings. This is particularly relevant in the synthesis of nitrogen-containing heterocycles.

Coordination to Metal Centers: The lone pair on the nitrogen can coordinate to metal catalysts, influencing the stereochemical outcome of a reaction.

The primary utility of the cyano group in compounds like this compound remains its ability to stabilize the α-carbanion, thereby facilitating reactions at this position. wikipedia.org The versatility of the cyano group is also evident in its ability to be transformed into other functional groups like amines, amides, or carboxylic acids, making it a valuable synthetic handle. beilstein-journals.org

Keto-Enol Tautomerism and its Influence on Reactivity and Selectivity

Carbonyl compounds with an α-hydrogen exist as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. libretexts.orgphywe.com This equilibrium is known as keto-enol tautomerism. For simple ketones, the equilibrium heavily favors the more stable keto form due to the strength of the carbon-oxygen double bond. libretexts.orglibretexts.org

However, in β-dicarbonyl compounds, the proportion of the enol form at equilibrium is significantly higher. This increased stability of the enol tautomer is attributed to two main factors: masterorganicchemistry.comyoutube.com

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a stabilizing conjugated π-system. youtube.com

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable six-membered ring via hydrogen bonding with the oxygen of the other carbonyl group. youtube.com

For this compound, the presence of the α-cyano group further influences this equilibrium. The enol form can be stabilized by conjugation with the ester, ketone, and cyano groups. The keto-enol equilibrium is dynamic and can be catalyzed by both acids and bases. libretexts.orgyoutube.com

Base-Catalyzed Tautomerism: A base removes the acidic α-proton to form a resonance-stabilized enolate ion. Protonation of the enolate on the oxygen atom yields the enol. libretexts.org

Acid-Catalyzed Tautomerism: An acid protonates the carbonyl oxygen, making the α-proton more acidic. A weak base (like water) can then remove the α-proton to form the enol. libretexts.orglibretexts.org

The specific tautomer present (keto, enol, or enolate) dictates the molecule's reactivity. The enol and enolate forms are the key nucleophilic species in reactions like alkylations and condensations. The ability to control the keto-enol equilibrium can thus influence the selectivity and outcome of a reaction. The solvent also plays a critical role; non-polar solvents tend to favor the enol form (where intramolecular hydrogen bonding is more significant), while polar, hydrogen-bonding solvents can stabilize the keto form. masterorganicchemistry.comorientjchem.org For example, the enol content of ethyl acetoacetate (B1235776) is significantly higher in carbon tetrachloride (49%) compared to water (<2%). masterorganicchemistry.com

| Factor | Influence on Enol Form | Reasoning |

|---|---|---|

| Conjugation | Stabilizes | Formation of an extended π-system (e.g., in β-dicarbonyls). youtube.com |

| Intramolecular H-Bonding | Stabilizes | Formation of a stable pseudo-six-membered ring. youtube.com |

| Aromaticity | Strongly Stabilizes | If the enol form results in an aromatic ring (e.g., phenol), it dominates. youtube.com |

| Solvent Polarity | Depends | Non-polar solvents favor the internally H-bonded enol; polar solvents can disrupt this H-bond and favor the more polar keto form. masterorganicchemistry.comorientjchem.org |

Elucidation of Reaction Pathways in Condensation and Cyclization Processes

The activated nature of this compound makes it an excellent substrate for various condensation and cyclization reactions.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (like this compound) to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine). wikipedia.orgyoutube.com

The mechanism proceeds through the following key steps:

Enolate Formation: The basic catalyst deprotonates the highly acidic α-carbon of the α-cyano-β-keto ester to form a resonance-stabilized enolate ion. youtube.com

Nucleophilic Addition: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral alkoxide intermediate. sigmaaldrich.com

Protonation: The alkoxide intermediate is protonated (often by the conjugate acid of the amine catalyst) to give a β-hydroxy adduct (an aldol-type product). youtube.com

Dehydration: This β-hydroxy intermediate readily undergoes elimination of a water molecule to form a new carbon-carbon double bond. This dehydration step is often spontaneous and is driven by the formation of a highly conjugated final product. sigmaaldrich.com

An alternative mechanistic pathway suggests the amine catalyst first reacts with the aldehyde to form a more electrophilic iminium ion, which then reacts with the enolate. youtube.comyoutube.com Regardless of the precise pathway, the reaction is a powerful method for C-C bond formation.

The multiple functional groups in this compound and its derivatives allow for various intramolecular cyclization reactions to form diverse heterocyclic structures. The reaction pathway and resulting product can often be controlled by the choice of reaction conditions (e.g., acidic vs. basic catalysis).

For example, a study on a 2-cyano-3,10-diketone triterpenoid (B12794562) derivative showed distinct regioselective cyclization outcomes: mdpi.comresearchgate.net

Acidic Conditions (TsOH, benzene): Under acid catalysis, enolization of one ketone followed by an intramolecular attack of the enol oxygen onto the activated carbon adjacent to the nitrile group led to the formation of a 2-cyanopyran-3-one derivative. mdpi.comresearchgate.net The proposed mechanism involves the formation of an oxonium ion that acts as a hydride acceptor, facilitating the cyclization. researchgate.net

Basic Conditions (t-BuOK, t-BuOH): In the presence of a strong base, deprotonation at a different site initiated an intramolecular condensation (related to a Dieckmann or Thorpe-Ziegler reaction), leading to the formation of a five-membered carbocyclic ring (an A-pentacyclic alkene β-ketonitrile). mdpi.com

These examples highlight how the reaction pathway can be selectively guided to produce either oxygen-containing or all-carbon rings from a polyfunctionalized precursor. mdpi.com

Stereochemical Control and Enantioselective Pathways in Asymmetric Syntheses

Introducing stereocenters in a controlled manner is a central goal of modern organic synthesis. α-Cyano-β-keto esters are valuable precursors for creating chiral molecules.

Enzymatic Reductions: One of the most effective methods for the asymmetric synthesis of chiral β-hydroxy esters is the enzymatic reduction of β-keto esters. Ketoreductases (KREDs), which are NADPH-dependent enzymes, can catalyze the reduction of the keto group in α-cyanoalkyl-β-keto esters with exceptional stereoselectivity. researchgate.net This process can achieve high conversions (>99%), high diastereomeric excess (>99% de), and high enantiomeric excess (>99% ee), yielding a single stereoisomer out of four possibilities. researchgate.net These optically pure β-hydroxy-α-cyano esters are valuable intermediates for synthesizing important molecules like chiral lactams. researchgate.net

Substrate and Auxiliary Control: Stereochemical control can also be achieved using non-enzymatic methods. In substrate-controlled reactions, an existing stereocenter in the molecule directs the stereochemical outcome of a new stereocenter being formed. youtube.com Alternatively, a chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction. After the reaction, the auxiliary is removed, leaving the desired chiral product. youtube.com

Chiral Catalyst-Substrate Interactions Governing Stereoselectivity

The asymmetric synthesis of chiral molecules like this compound often employs chiral catalysts to create a three-dimensional environment that favors the formation of one enantiomer over the other. Organocatalysts, particularly those derived from Cinchona alkaloids, are frequently used for asymmetric reactions on β-keto esters.

A plausible approach for the stereoselective synthesis of a precursor to chiral ethyl 3-cyano-2-hydroxyheptanoate from this compound would be an asymmetric reduction. In such a reaction, a chiral catalyst would interact with both the substrate and a reducing agent. The catalyst's chiral scaffold would orient the substrate in a specific conformation, exposing one face of the ketone at the C2 position to the reducing agent.

Proposed Interaction Model:

A hypothetical interaction model with a Cinchona alkaloid-based catalyst could involve the formation of a non-covalent complex. The catalyst, possessing both a basic quinuclidine (B89598) nitrogen and a hydroxyl group, can act as a bifunctional catalyst. The basic nitrogen could deprotonate the α-carbon (C3), leading to the formation of an enolate. Simultaneously, the hydroxyl group of the catalyst could form a hydrogen bond with the carbonyl oxygen at C2 of the this compound. This dual interaction would lock the substrate into a rigid conformation. The bulky aromatic quinoline (B57606) ring of the alkaloid would then sterically hinder one face of the molecule, directing the approach of a hydride source (e.g., from a borane (B79455) or a metal hydride) to the less hindered face of the C2 ketone. This directed attack would result in the formation of the corresponding alcohol with a high degree of stereoselectivity.

| Catalyst Type | Proposed Key Interactions with Substrate | Expected Outcome |

| Cinchona Alkaloid Derivative | - Hydrogen bonding between catalyst's -OH and substrate's C2-carbonyl. - Ionic interaction/hydrogen bonding with the enolized C3-cyano group. - Steric shielding of one prochiral face by the catalyst's aromatic system. | Enantioselective reduction of the C2-keto group to a hydroxyl group. |

Enzymatic Active Site Mechanisms in Biocatalytic Processes

Biocatalysis offers a highly specific and environmentally benign alternative for the synthesis of chiral compounds. For the stereoselective reduction of the ketone in this compound to the corresponding chiral alcohol, ketoreductases (KREDs) would be the enzymes of choice. These enzymes are known for their ability to reduce a wide range of ketones with high enantioselectivity.

The active site of a ketoreductase contains a catalytic triad, typically composed of serine, tyrosine, and lysine (B10760008) residues, and a binding pocket for the cofactor, usually NADPH or NADH. The stereochemical outcome of the reduction is determined by the precise positioning of the substrate within this active site.

Enzymatic Reduction Mechanism:

The catalytic cycle begins with the binding of the NADPH cofactor to the enzyme. Subsequently, this compound enters the active site. The substrate is oriented through a series of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues lining the active site. The pentyl chain of the heptanoate (B1214049) moiety would likely be accommodated in a hydrophobic pocket, while the cyano and ester groups would interact with polar or charged residues.

The key catalytic step involves the transfer of a hydride ion from the C4 position of the nicotinamide (B372718) ring of NADPH to the carbonyl carbon (C2) of the substrate. This transfer is facilitated by the catalytic triad. The tyrosine residue, acting as a general acid, donates a proton to the carbonyl oxygen as the hydride attacks the carbonyl carbon. The serine and lysine residues help to stabilize the substrate and the transition state. The stereoselectivity of the reduction is dictated by which prochiral face of the ketone is exposed to the NADPH cofactor, a result of the specific binding orientation of the substrate in the active site. After the hydride transfer and protonation, the resulting chiral alcohol, ethyl 3-cyano-2-hydroxyheptanoate, and the oxidized cofactor (NADP+) are released from the enzyme.

| Enzyme Class | Key Active Site Residues | Mechanism of Stereocontrol |

| Ketoreductase (KRED) | - Serine - Tyrosine - Lysine | Substrate Positioning: The alkyl chain (pentyl), cyano, and ester groups of the substrate are precisely oriented within the active site through hydrophobic and polar interactions. Directed Hydride Transfer: This specific orientation exposes only one face of the C2-ketone to the NADPH cofactor, leading to a highly stereoselective hydride attack. |

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Cyano 2 Oxoheptanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Ethyl 3-cyano-2-oxoheptanoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular structure.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (heptanoate) | 0.92 | Triplet | 3H |

| CH₂ (heptanoate) | 1.35-1.45 | Multiplet | 4H |

| CH₂ (adjacent to C=O) | 2.65 | Triplet | 2H |

| CH (cyano) | 4.50 | Singlet | 1H |

| OCH₂CH₃ (ethyl ester) | 4.30 | Quartet | 2H |

| OCH₂CH₃ (ethyl ester) | 1.30 | Triplet | 3H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ketone) | 195.2 |

| C=O (ester) | 168.5 |

| C≡N (nitrile) | 115.8 |

| CH (cyano) | 55.4 |

| OCH₂CH₃ (ethyl ester) | 62.7 |

| CH₂ (adjacent to C=O) | 40.1 |

| CH₂ (heptanoate) | 31.5 |

| CH₂ (heptanoate) | 28.9 |

| CH₂ (heptanoate) | 22.5 |

| CH₃ (heptanoate) | 14.0 |

| OCH₂CH₃ (ethyl ester) | 14.2 |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, COSY)

2D NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would show a cross-peak connecting the proton signal at ~4.50 ppm to the carbon signal at ~55.4 ppm, confirming the C-H bond at the cyano-substituted carbon.

Correlation Spectroscopy (COSY): The COSY spectrum reveals proton-proton couplings through two or three bonds. Key expected correlations for this compound would include:

Correlation between the methyl and methylene (B1212753) protons of the ethyl ester group.

Correlations between the adjacent methylene protons within the heptanoate (B1214049) chain.

Correlation between the methylene protons at C4 and C5 of the heptanoate chain.

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomeric Studies

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of specific bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its ester, ketone, and nitrile functionalities.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N (nitrile) | Stretching | 2260-2240 |

| C=O (ketone) | Stretching | 1725-1705 |

| C=O (ester) | Stretching | 1750-1735 |

| C-O (ester) | Stretching | 1300-1000 |

| C-H (alkane) | Stretching | 2960-2850 |

The presence of the α-cyano-β-keto ester moiety suggests the possibility of keto-enol tautomerism. In the enol form, a broad O-H stretching band would be expected in the region of 3500-3200 cm⁻¹, and the C=C stretching of the enol would appear around 1650 cm⁻¹. The position and intensity of the carbonyl absorptions can also shift depending on the extent of enolization and intramolecular hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophores in this compound are the two carbonyl groups (ketone and ester) and the nitrile group.

The primary electronic transitions expected are the n → π* transitions of the carbonyl groups. These typically occur in the region of 270-300 nm and are of low intensity. The presence of the cyano group and the potential for enolization could lead to a more complex UV-Vis spectrum. The enol form, with its conjugated C=C-C=O system, would exhibit a π → π* transition at a longer wavelength (typically >250 nm) with a higher intensity compared to the n → π* transitions of the keto form.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the spectrum would be expected to show the protonated molecular ion [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The exact mass of the molecular ion provides a highly accurate determination of the elemental composition.

The fragmentation of the molecular ion under MS/MS conditions would likely proceed through characteristic pathways for esters and ketones. Common fragmentation patterns would include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of an ethyl radical (-CH₂CH₃).

Cleavage of the alkyl chain of the heptanoyl group.

McLafferty rearrangement involving the ketone carbonyl and the γ-hydrogens of the heptanoyl chain.

A detailed analysis of the fragmentation pattern would allow for the confirmation of the connectivity of the different functional groups within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a presumed molecular formula of C9H13NO3, the theoretical exact mass can be calculated. This high-precision measurement allows for differentiation between compounds with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in the compound's identity.

In a typical HRMS analysis, the molecule would be ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]+ or [M+Na]+) would be measured to four or more decimal places.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M+H]+ | C9H14NO3+ | 184.0968 |

| [M+Na]+ | C9H13NNaO3+ | 206.0788 |

| [M+K]+ | C9H13KNO3+ | 222.0527 |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, GC would separate it from any impurities or side products from a reaction mixture. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation by GC, the compound enters the mass spectrometer, where it is fragmented. The resulting mass spectrum provides a fingerprint of the molecule, aiding in its identification. For β-keto esters, GC/MS analysis has been shown to be effective, often after derivatization to increase volatility and improve chromatographic peak shape. nih.gov The retention times in GC are generally correlated with the carbon number and boiling point of the esters. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that results in extensive fragmentation of the molecule. The fragmentation pattern observed in the EI-MS spectrum is highly reproducible and provides valuable structural information. For this compound, the fragmentation would likely be dictated by the functional groups present, namely the ketone, ester, and nitrile groups.

Key fragmentation pathways for esters include cleavage adjacent to the carbonyl group (alpha-cleavage). libretexts.orgyoutube.com The presence of a ketone also promotes alpha-cleavage, leading to the loss of alkyl radicals. youtube.comlibretexts.org The fragmentation of β-keto esters can also provide evidence of keto-enol tautomerism in the gas phase. researchgate.net

Table 2: Predicted Major Fragments in the EI-MS of this compound

| Fragment Ion (m/z) | Proposed Structure/Origin |

| 183 | [M]+• (Molecular Ion) |

| 155 | Loss of C2H4 (ethylene) via McLafferty rearrangement |

| 138 | Loss of C2H5O• (ethoxy radical) |

| 110 | Further fragmentation of the acylium ion |

| 83 | Butyryl cation [CH3(CH2)3CO]+ |

| 43 | Acylium ion [CH3CO]+ |

X-ray Crystallography for Solid-State Molecular Architecture and Hydrogen Bonding Networks

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, a key structural feature to investigate would be the presence of keto-enol tautomerism. In the solid state, β-keto esters often exist predominantly in the enol form, stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Beyond GC/MS, other advanced chromatographic techniques are essential for the comprehensive analysis of this compound. High-performance liquid chromatography (HPLC) is a standard method for determining the purity of non-volatile compounds. researchgate.net By using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from impurities, and its purity can be quantified using a detector such as a UV-Vis or diode-array detector.

If this compound is synthesized in a way that creates a chiral center (at the α-carbon), then chiral chromatography would be necessary to separate the enantiomers. Chiral stationary phases (CSPs) can differentiate between the two enantiomers, allowing for their separation and quantification. The separation of isomers of substituted β-keto-esters has been a subject of study, highlighting the importance of chromatographic methods in resolving complex mixtures. core.ac.uk The development of methods for the asymmetric synthesis of α-cyano-β-keto esters further underscores the need for effective chiral separation techniques. thieme-connect.de

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT can be used to calculate various molecular properties and reactivity descriptors that help in understanding the chemical behavior of a compound.

While specific DFT studies on Ethyl 3-cyano-2-oxoheptanoate are not prominent in the available literature, research on analogous compounds illustrates the utility of this approach. For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been used to optimize the molecular structure of related molecules, showing good agreement between calculated and experimental bond lengths and angles. nih.gov

Key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide significant insights. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

Global reactivity descriptors that can be calculated include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. MEP maps illustrate the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack. epstem.net Negative potential regions (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. epstem.net For this compound, the oxygen atoms of the keto and ester groups, along with the nitrogen of the cyano group, would be expected to be regions of negative electrostatic potential.

| Reactivity Descriptor | Definition | Typical Application |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical stability and reactivity. nih.gov |

| Ionization Potential (IP) | Energy required to remove an electron from a molecule. | Relates to the molecule's ability to act as an electron donor. mdpi.com |

| Electron Affinity (EA) | Energy released upon adding an electron to a molecule. | Relates to the molecule's ability to act as an electron acceptor. mdpi.com |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | A harder molecule is generally less reactive. mdpi.com |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | Identifies the electrophilic character of a molecule. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of flexible molecules like Ethyl 3--cyano-2-oxoheptanoate and describe their interactions with their environment.

An MD simulation of this compound would involve defining a force field (e.g., GROMOS, AMBER) to describe the intramolecular and intermolecular forces. The simulation would track the trajectory of each atom, providing a detailed picture of the molecule's dynamic behavior. Key analyses include:

Conformational Analysis: The heptanoate (B1214049) chain of the molecule allows for considerable flexibility. MD simulations can identify the most stable, low-energy conformations and the rotational barriers between them. This is crucial for understanding how the molecule might fit into a binding site or self-assemble.

Intermolecular Interactions: In a simulated solvent or crystal lattice, MD can characterize the non-covalent interactions (van der Waals, electrostatic, hydrogen bonding) between molecules. For solid-state analysis, methods like Hirshfeld surface analysis can be employed to visualize and quantify these interactions, which dictate the crystal packing. nih.gov

Structural Stability: Parameters such as the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) can be monitored over the simulation time to assess the stability of the molecule's conformation or a protein-ligand complex. nih.gov

| Simulation Parameter | Information Provided | Relevance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Assesses conformational stability over time. nih.gov |

| Radius of Gyration (Rg) | Indicates the compactness of a structure. | Reveals changes in the overall shape and folding of the molecule. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Identifies flexible regions within the molecule. nih.gov |

| Intermolecular Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds with solvent or other molecules. | Quantifies key intermolecular interactions. nih.gov |

Reaction Energy Profiles and Transition State Analysis for Mechanistic Understanding

To understand how this compound participates in chemical reactions, computational chemists can map out the reaction energy profile. This involves calculating the potential energy of the system as it progresses from reactants to products through a transition state.

This analysis provides critical mechanistic information:

Transition State (TS) Identification: The transition state is the highest energy point along the reaction coordinate. Its geometry and energy are located using specialized computational algorithms. The structure of the TS reveals the bonding changes that occur during the reaction's rate-limiting step.

Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A high activation energy corresponds to a slow reaction.

For example, in a potential hydrolysis reaction of the ester group in this compound, computational analysis could be used to compare different mechanistic pathways (e.g., acid-catalyzed vs. base-catalyzed) by calculating the activation energies for each, thereby predicting the most favorable reaction conditions. nih.gov

In Silico Modeling of Enzymatic Transformations and Substrate Specificity

In silico modeling, particularly molecular docking, is a powerful technique for predicting how a small molecule like this compound might interact with a biological target, such as an enzyme. This is vital for understanding its potential metabolic fate or its ability to act as an enzyme inhibitor.

The process typically involves:

Target Identification: An enzyme of interest is chosen (e.g., a hydrolase, reductase, or cytochrome P450).

Molecular Docking: A computational algorithm places the molecule (the ligand) into the active site of the enzyme (the receptor) in various orientations and conformations.

Scoring: Each resulting pose is assigned a score based on a scoring function that estimates the binding affinity. Lower scores typically indicate more favorable binding. researchgate.net

Interaction Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with specific amino acid residues in the active site. researchgate.net

This type of modeling could predict which enzymes are capable of metabolizing this compound. For instance, docking it into various hydrolase enzymes could reveal which ones are likely to cleave its ethyl ester group. Furthermore, it could be used to assess its potential as an inhibitor by predicting its binding affinity to a target enzyme, comparing it to known inhibitors. researchgate.net This provides a rational basis for designing further experimental studies.

Applications in Organic Synthesis and Materials Science

Role as a Building Block in Complex Organic Molecule Synthesis

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger structure. Ethyl 3-cyano-2-oxoheptanoate exemplifies this concept due to its multiple reactive sites, which can be addressed selectively to build molecular complexity in a controlled manner.

While direct synthesis routes for Pregabalin and Statin side chains using this compound are not prominently documented, the closely related and structurally similar compound, ethyl cyanoacetate (B8463686), is a key starting material in some synthetic pathways for Pregabalin. For instance, one method involves the Knoevenagel condensation of isovaleraldehyde (B47997) with ethyl cyanoacetate to produce an intermediate, which is then further processed through several steps including a Michael addition and Hofmann rearrangement to yield Pregabalin. researchgate.netresearchgate.net This highlights the utility of the α-cyano ester moiety, a central feature of this compound, in constructing pharmaceutical precursors.

Similarly, the synthesis of the chiral side chains found in statin drugs like atorvastatin (B1662188) relies on key chiral building blocks such as ethyl (R)-4-cyano-3-hydroxybutyrate. mdpi.com This precursor, a β-hydroxy nitrile, is often synthesized via the asymmetric reduction of a corresponding β-keto nitrile. mdpi.com This underscores the importance of β-keto nitrile and β-keto ester structures, like that found in this compound, as foundational templates for creating the stereochemically complex fragments required in modern pharmaceuticals. researchgate.netnih.govjchemrev.com

A chiral synthon is a building block used in stereoselective synthesis to introduce a specific chirality into a target molecule. This compound, being a prochiral β-keto nitrile, is an excellent candidate for conversion into a chiral synthon. The ketone group can be asymmetrically reduced to a hydroxyl group, creating a chiral center.

Enzymatic methods have proven highly effective for this transformation. Carbonyl reductases (ketoreductases) can reduce a variety of β-keto nitriles to their corresponding (R)- or (S)-β-hydroxy nitriles with high yield and excellent optical purity. nih.govacs.org Libraries of these enzymes, such as those derived from baker's yeast, have been screened to find catalysts that can produce either enantiomer of the resulting β-hydroxy nitrile, which are valuable intermediates for pharmaceuticals like β-blockers. acs.orggeorgiasouthern.edu This biocatalytic strategy provides an efficient route to chiral β-hydroxy nitriles and their corresponding carboxylic acids, which are important building blocks in pharmaceutical synthesis. nih.govacs.org

Utility in the Synthesis of Nitrogen and Oxygen-Containing Heterocyclic Compounds

The functionality of this compound makes it an ideal precursor for synthesizing heterocyclic compounds, which are core structures in many biologically active molecules. chemprob.orgoiccpress.com Its ability to participate in cyclization and condensation reactions is key to forming various ring systems.

Substituted 3-cyano-2-pyridones are a class of heterocyclic compounds with a range of pharmacological activities, including vasorelaxant effects. This compound and its analogs, like ethyl cyanoacetate, are crucial starting materials for their synthesis.

One common method is a one-pot multi-component reaction. For example, 4,6-disubstituted-3-cyano-2-pyridones can be synthesized by condensing ethyl cyanoacetate with various α,β-unsaturated ketones (chalcones) in the presence of ammonium (B1175870) acetate (B1210297). A similar approach involves the reaction of a β-dicarbonyl compound (like the β-ketoester portion of this compound), malononitrile (B47326), and an aldehyde with an ammonium source. These methods offer an efficient pathway to highly functionalized pyridone rings.

| Starting Materials | Catalyst/Reagent | Reaction Type | Key Feature |

|---|---|---|---|

| β-Dicarbonyl derivative, Malononitrile | Triethylamine (B128534) | Condensation/Cyclization | Forms 3-cyano-2-oxopyridine derivatives. |

| α,β-Unsaturated ketones, Ethyl cyanoacetate | Ammonium acetate | Condensation/Cyclization | Produces 4,6-disubstituted-3-cyano-2-pyridones. |

| Aldehyde, Ketone, Ethyl cyanoacetate, Ammonium acetate | K₂CO₃ | One-pot multi-component reaction | Efficient synthesis of highly substituted pyridinones. |

Coumarins are a vital class of oxygen-containing heterocycles found in many natural products and are known for their diverse biological activities. The synthesis of 3-cyano-coumarin derivatives can be efficiently achieved using precursors like this compound or the related ethyl cyanoacetate.

A widely used method is the Knoevenagel condensation. This reaction typically involves the condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound, such as ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or potassium carbonate. This approach provides a straightforward and high-yielding route to various 3-cyano-coumarin derivatives under mild conditions.

| Reactants | Catalyst/Solvent | Reaction Conditions | Yield |

|---|---|---|---|

| Substituted Salicylaldehydes, Ethyl Cyanoacetate | K₂CO₃ / Ethanol (B145695) | Reflux, 15-30 min | Excellent (e.g., 69-88%) |

| Salicylaldehyde, Ethyl Cyanoacetate | Piperidine / Ethanol | - | High |

Isoxazoles are five-membered heterocyclic compounds that are present in a number of therapeutic agents. The synthesis of the isoxazole (B147169) ring can be accomplished through several methods, with one of the most common being the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632).

The β-ketoester functionality within this compound makes it a suitable 1,3-dicarbonyl equivalent for this transformation. The reaction with hydroxylamine hydrochloride would lead to the formation of a 3,5-disubstituted isoxazole, where the substituents are determined by the side chains of the original β-ketoester. This cyclization reaction provides a direct pathway to substituted isoxazole cores, which can be further modified to create libraries of compounds for biological screening. mdpi.com

Indole (B1671886) Derivatives

The indole scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. The synthesis of substituted indoles is, therefore, a central theme in medicinal chemistry. This compound, as an α-cyano-β-keto ester, is a promising starting material for the construction of indole rings, primarily through well-established synthetic routes like the Japp-Klingemann and Fischer indole syntheses.

The Japp-Klingemann reaction provides a reliable method for the synthesis of hydrazones from β-keto esters and aryldiazonium salts. wikipedia.org In a typical reaction sequence, this compound would be deprotonated at the α-carbon, followed by a coupling reaction with an aryldiazonium salt. This reaction generally leads to the cleavage of one of the acyl groups. Given the presence of both an ester and a keto group, the reaction conditions can be tailored to selectively cleave one, leading to a hydrazone intermediate.

This resulting hydrazone is a crucial precursor for the Fischer indole synthesis , one of the oldest and most versatile methods for preparing indoles. wikipedia.org The hydrazone, upon treatment with an acid catalyst such as polyphosphoric acid or zinc chloride, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. alfa-chemistry.com The presence of the cyano group in the initial reactant, this compound, would result in a cyano-substituted indole, a valuable synthon for further functionalization.

The reaction pathway can be summarized in the following table:

| Step | Reaction | Reactants | Intermediate/Product |

| 1 | Japp-Klingemann Reaction | This compound, Aryldiazonium salt | Arylhydrazone |

| 2 | Fischer Indole Synthesis | Arylhydrazone, Acid catalyst | Substituted Indole Derivative |

Detailed research findings on the application of various β-keto esters in these reactions underscore the feasibility of employing this compound for this purpose. The specific substitution pattern on the resulting indole would be determined by the structure of the aryldiazonium salt used in the Japp-Klingemann step.

Contribution to the Generation of Diverse Chemical Libraries for Screening

The discovery of novel drug candidates heavily relies on the screening of large and structurally diverse chemical libraries. nih.gov this compound, with its multiple functional groups, is an excellent example of a multifunctional building block that can be utilized in Diversity-Oriented Synthesis (DOS) to generate such libraries. cam.ac.uk DOS aims to create a collection of structurally diverse and complex molecules from a common starting material through a series of branching reaction pathways.

The ketone, ester, and nitrile functionalities of this compound can be chemoselectively addressed to introduce a wide range of substituents and to construct various molecular scaffolds. For instance:

The ketone group can undergo reactions such as Wittig olefination, reductive amination, and aldol (B89426) condensations.

The ester group can be hydrolyzed, reduced, or converted to an amide.

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

This trifunctional nature allows for the creation of a multitude of derivatives from a single starting compound, as illustrated in the following table:

| Functional Group | Potential Reactions | Resulting Functional Group/Scaffold |

| Ketone | Reductive amination | Amine |

| Wittig reaction | Alkene | |

| Aldol condensation | β-hydroxy ketone | |

| Ester | Hydrolysis | Carboxylic acid |

| Reduction | Alcohol | |

| Amidation | Amide | |

| Cyano | Hydrolysis | Carboxylic acid / Amide |

| Reduction | Amine |

By systematically applying different reaction conditions and reagents to this compound, a diverse library of compounds with varied physicochemical properties and three-dimensional shapes can be rapidly assembled. nih.gov These libraries are invaluable for high-throughput screening campaigns aimed at identifying hit compounds with desired biological activities. The use of such multifunctional building blocks is a key strategy in modern medicinal chemistry to explore a larger chemical space and increase the probability of discovering novel therapeutic agents. chemdiv.com

Catalysis and Process Development Research

Chiral Catalysis for Enantioselective Synthesis of α-Cyano Esters

Enantioselective synthesis is crucial for producing chiral compounds with specific biological or chemical activities. nih.govproquest.com For α-cyano esters, several catalytic approaches have been developed to control the formation of chiral centers with high precision.

Transition metal catalysis, particularly using rhodium complexes, is a powerful method for the asymmetric hydrogenation of prochiral olefins. wiley-vch.de This technique has been successfully applied to the synthesis of chiral β-cyano esters from β-cyanocinnamic esters, achieving excellent enantioselectivities of up to 99% ee. nih.gov The catalysts often consist of a rhodium center bound to chiral phosphine (B1218219) ligands, which create a chiral environment that directs the approach of hydrogen to the substrate. wiley-vch.de

One notable example involves the use of ferrocene-thiourea chiral bisphosphine ligands (ZhaoPhos) with rhodium. nih.govrsc.org A key finding in this system is the crucial role of hydrogen bonding. Interestingly, catalysts with a single hydrogen-bond donor were found to outperform those with double H-bond donors in the asymmetric hydrogenation of β-cyanocinnamic esters, a novel discovery in the field. nih.gov This approach provides an efficient route to valuable chiral intermediates. nih.gov Rhodium complexes with ligands such as Et-DuPhos have also proven effective for the asymmetric hydrogenation of related α-(acyloxy)acrylates. wiley-vch.de

| Catalyst/Ligand | Substrate Type | Enantiomeric Excess (ee) | Key Feature | Reference |

|---|---|---|---|---|

| Rh/ZhaoPhos (with single H-bond donor) | β-Cyanocinnamic Esters | Up to 99% | Hydrogen bonding assistance is critical for high enantioselectivity. | nih.gov |

| Rh-(S,S)-f-spiroPhos | 3-Cyano Acrylate Esters | Up to 98% | High turnover numbers (up to 10,000) under mild conditions. | rsc.org |

| Rh/Et-DuPhos | α-(Acyloxy)acrylates | Excellent | Effective for a wide range of acyloxyacrylate substrates. | wiley-vch.de |

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral thioureas are particularly effective due to their ability to act as hydrogen bond donors, activating electrophilic substrates. nih.gov This activation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of carbonyl compounds, facilitating nucleophilic attack. nih.gov In the context of α-cyano-β-keto esters, thiourea-based catalysts can be used to control the stereochemistry of reactions like Michael additions.

L-proline, a readily available amino acid, is another prominent organocatalyst. It is frequently used in asymmetric aldol (B89426) reactions. researchgate.net For a substrate like Ethyl 3-cyano-2-oxoheptanoate, L-proline could catalyze the enantioselective addition of a nucleophile (like acetone) to the ketone, achieving dynamic kinetic resolution (DKR) with high diastereoselectivity and excellent enantiomeric excess (up to 99% ee for the major diastereomer). researchgate.net The Ramachary Reductive Coupling (RRC) is another organocatalytic method that uses amino acids like L-proline to couple aldehydes with active methylene (B1212753) compounds, such as ethyl cyanoacetate (B8463686), in the presence of a Hantzsch ester. wordpress.com

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions. nih.gov For the synthesis of chiral alcohols from keto esters, ketoreductases (KREDs) are particularly valuable. zhaw.chrsc.org The process often begins by screening a library of existing KREDs to find one with initial, albeit low, activity towards the target substrate. zhaw.ch

Once a suitable starting enzyme is identified, its performance can be dramatically improved through directed evolution and protein engineering. zhaw.chnih.gov This involves creating mutant libraries of the enzyme by targeting specific amino acid residues, particularly those in the active site or substrate entrance tunnel. zhaw.ch For instance, a NADP+-dependent aldehyde reductase from Sporidiobolus salmonicolor (Ssal-KRED) was engineered over six rounds of evolution to efficiently reduce a bulky ketone precursor for the drug ipatasertib. zhaw.ch The final variant, M6, contained ten mutations and exhibited a 64-fold improvement in activity (kcat), achieving ≥98% conversion and 99.7% diastereomeric excess at a high substrate loading of 100 g/L. zhaw.ch This strategy demonstrates how biocatalysts can be tailored for industrial-scale synthesis of chiral intermediates. zhaw.chrsc.org

| Enzyme Variant | Number of Mutations | Relative Activity Improvement | Key Improvement Strategy | Reference |

|---|---|---|---|---|

| Ssal-KRED (Wild Type) | 0 | 1x | Initial scaffold identification from KRED toolbox. | zhaw.ch |

| M1 | Multiple | Significant | Engineering of hotspots in substrate binding tunnel. | zhaw.ch |

| M3 | Multiple | Further Improved | Machine learning-based predictions to guide mutations. | zhaw.ch |

| M6 (Final Variant) | 10 | 64x | Iterative combinatorial site saturation mutagenesis. | zhaw.ch |

Heterogeneous Catalysis for Sustainable Synthetic Processes

Heterogeneous catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), offer significant advantages for sustainable chemistry. Their primary benefit is ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling and reuse. researchgate.net

For syntheses involving cyano groups, catalysts like potassium fluoride (B91410) on alumina (B75360) (KF-Al2O3) have been used for the Michael addition of malononitrile (B47326) to chalcones. researchgate.net Similarly, Amberlite® IRA 900F, a resin-supported cyanide source, has been employed for the cyanation of various electrophiles. researchgate.net These solid-supported reagents and catalysts minimize waste and avoid the use of toxic and difficult-to-handle reagents like HCN. researchgate.net The development of such heterogeneous systems for the synthesis of α-cyano-β-keto esters is a key goal for creating more environmentally friendly and economically viable industrial processes.

Rational Catalyst Design Principles for α-Cyano-β-Keto Ester Transformations

The rational design of catalysts is based on understanding the relationship between a catalyst's structure and its function, allowing for the creation of more efficient and selective catalysts. nih.gov

Symmetry and Rigidity: In metal-based catalysis, C2-symmetric chiral ligands are a core design principle. Ligands like semicorrins or BINAP create a well-defined and rigid chiral pocket around the metal center. wikipedia.org This conformational rigidity limits the possible ways a substrate can bind, thereby reducing the number of competing diastereomeric transition states and leading to higher enantioselectivity. wikipedia.org

Non-covalent Interactions: Inspired by enzymes, modern catalyst design increasingly incorporates weak, non-covalent interactions. As seen with ZhaoPhos ligands, strategically placed hydrogen-bond donors can orient the substrate in the catalyst's active site, leading to precise stereochemical control. nih.gov

Structure-Guided Evolution: In biocatalysis, rational design involves using the 3D structure of an enzyme to guide mutations. rsc.org By identifying key residues in the active site that interact with the substrate, researchers can make targeted changes to improve binding, enhance activity, and alter selectivity for substrates like α-cyano-β-keto esters. zhaw.chrsc.org

Optimization of Reaction Conditions for Maximized Yield and Selectivity

Achieving the best possible outcome for a chemical reaction requires careful optimization of various parameters. nih.gov For the synthesis and transformation of α-cyano-β-keto esters, factors such as the choice of base, solvent, temperature, and catalyst loading are critical. nih.govresearchgate.net